molecular formula C18H15F3N4O2 B2817625 3-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2380145-23-1

3-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine

Cat. No.: B2817625
CAS No.: 2380145-23-1
M. Wt: 376.339
InChI Key: LFZCAZDTZPTIAZ-UHFFFAOYSA-N
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Description

3-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that features a benzofuran ring, a trifluoromethyl-substituted pyridazine ring, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

3-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological activities and applications.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)15-5-6-16(23-22-15)24-7-9-25(10-8-24)17(26)14-11-12-3-1-2-4-13(12)27-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZCAZDTZPTIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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